molecular formula C16H24N2O2S2 B2936639 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide CAS No. 2034477-05-7

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide

Cat. No.: B2936639
CAS No.: 2034477-05-7
M. Wt: 340.5
InChI Key: MPVOJPVPORWTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Benzenesulfonamide Derivatives in Academic Inquiry

Benzenesulfonamide derivatives have been pivotal in medicinal chemistry since their discovery as antibacterial agents in the 1930s. The foundational work on sulfanilamide demonstrated that synthetic modifications to the sulfonamide core could yield compounds with diverse biological activities. By the mid-20th century, researchers recognized that the –SO~2~NH~2~ group’s electronegative and hydrogen-bonding capabilities allowed interactions with enzymatic active sites, particularly those involving folate metabolism.

In the 21st century, structural diversification of benzenesulfonamides has expanded their applications beyond antimicrobials. For instance, N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as nonsteroidal progesterone receptor antagonists, showcasing their adaptability in hormone-dependent therapies. Similarly, antidiabetic benzenesulfonamides like N-(4-phenylthiazol-2-yl) derivatives demonstrated hypoglycemic effects by modulating insulin secretion pathways. These advancements underscore the scaffold’s versatility, driven by its capacity to accommodate substituents that fine-tune pharmacokinetic and pharmacodynamic properties.

Structural Uniqueness of Piperidine-Thiolane Hybrid Architectures

The integration of piperidine and thiolane moieties into benzenesulfonamide introduces three-dimensional complexity critical for target engagement. Piperidine, a six-membered amine heterocycle, confers conformational flexibility and basicity, enabling interactions with hydrophobic pockets and protonatable residues in enzyme active sites. Thiolane, a five-membered sulfur-containing ring, contributes to electron-rich environments and potential disulfide bond formation, enhancing binding affinity to cysteine-rich domains.

Comparative analysis of hybrid architectures reveals distinct advantages:

Feature Piperidine Contribution Thiolane Contribution
Conformational Flexibility Adapts to binding site geometry Stabilizes ring puckering
Electron Density Basic nitrogen for H-bonding Sulfur lone pairs for π-π stacking
Metabolic Stability Resistance to oxidative cleavage Sulfur-mediated detoxification

This hybrid design, as seen in this compound, leverages piperidine’s spatial adaptability and thiolane’s electronic properties to create a multifunctional scaffold. Such structures are particularly valuable in targeting allosteric sites or multi-domain proteins, as demonstrated in recent kinase inhibitor studies.

Current Scholarly Landscape and Knowledge Gaps

Recent studies highlight benzenesulfonamide derivatives in oncology and metabolic disease research. For example, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) exhibited potent anti-glioblastoma activity by inhibiting tropomyosin receptor kinase A (TrkA). Similarly, antidiabetic benzenesulfonamides showed blood glucose reduction comparable to glibenclamide. However, the piperidine-thiolane hybrid variant remains underexplored. Key gaps include:

  • Target Specificity : Limited data on its selectivity for receptors beyond TrkA or progesterone receptors.
  • Synthetic Scalability : Challenges in optimizing yield for the multi-step synthesis of thiolane-containing derivatives.
  • Structure-Activity Relationships (SAR) : Unclear how thiolane’s stereochemistry affects binding kinetics compared to simpler sulfur heterocycles.

Research Objectives and Theoretical Contributions

This article aims to:

  • Systematically analyze the synthetic pathways for this compound.
  • Evaluate its potential as a kinase or receptor modulator using computational docking models.
  • Establish preliminary SAR by comparing its activity to non-hybrid benzenesulfonamides.

Theoretical contributions include:

  • Novel Binding Modes : The thiolane’s sulfur atom may form unconventional interactions with catalytic cysteine residues, as hypothesized in TrkA inhibition.
  • Enhanced Bioavailability : Piperidine’s basic nitrogen could improve solubility, addressing a common limitation of sulfonamide-based drugs.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S2/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVOJPVPORWTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the thiolane ring is often introduced via thiolation reactions. The final step involves the sulfonation of the benzenesulfonamide group, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in α1-Adrenoceptor Antagonists

Key structural analogs include arylsulfonamide-piperidine derivatives studied for α1-adrenoceptor antagonism (Table 1).

Table 1: Structural and Functional Comparison with α1-Adrenoceptor Antagonists

Compound Name (Reference) Piperidine Substituent Sulfonamide Group α1-Adrenoceptor Selectivity (Fold Preference) Therapeutic Application
Target Compound Thiolan-3-yl Benzenesulfonamide Inferred high α1A Urological disorders
N-{[1-(2-(2-Isopropoxyphenoxy)ethyl)piperidin-4-yl]methyl}-3-chloro-2-fluorobenzenesulfonamide (34) 2-Isopropoxyphenoxyethyl 3-Chloro-2-fluorobenzenesulfonamide 6-fold α1A Urological disorders
N-{1-[2-(2-Methoxyphenoxy)ethyl]piperidin-4-yl}isoquinoline-4-sulfonamide (25) 2-Methoxyphenoxyethyl Isoquinoline-4-sulfonamide 6-fold α1A Urological disorders

Key Observations :

  • The target compound’s thiolan-3-yl group introduces a sulfur atom, which may enhance lipophilicity and metabolic stability compared to oxygen-containing substituents (e.g., phenoxyethyl groups in compounds 25 and 34) .

Comparison with Opioid Receptor-Targeting Piperidine Derivatives

Piperidine-based compounds are also prevalent in opioid analgesics (Table 2).

Table 2: Contrast with Opioid Analogs

Compound Name (Reference) Piperidine Substituent Core Functional Group Primary Target Therapeutic Use
Target Compound Thiolan-3-yl Benzenesulfonamide α1-Adrenoceptors Urological disorders
4'-Methyl acetyl fentanyl 4-Methylphenethyl Acetanilide μ-Opioid receptor Analgesic (Illicit)
2'-Fluoroortho-fluorofentanyl 2-Fluorophenethyl Propionamide μ-Opioid receptor Analgesic (Illicit)

Key Observations :

  • The target compound lacks the acetanilide/propionamide backbone critical for opioid receptor binding, ruling out analgesic activity.
  • Its benzenesulfonamide group and thiolan substitution suggest divergent pharmacokinetics, likely favoring renal excretion over central nervous system penetration .

Comparison with Heterocyclic Sulfonamide Derivatives

Goxalapladib, a naphthyridine-sulfonamide hybrid, provides insights into structural complexity (Table 3).

Table 3: Comparison with Heterocyclic Sulfonamides

Compound Name (Reference) Core Structure Molecular Weight (g/mol) Therapeutic Area
Target Compound Piperidine-benzenesulfonamide ~450 (estimated) Urological disorders
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine-acetamide 718.80 Atherosclerosis

Key Observations :

  • The target compound’s lower molecular weight (~450 vs. 718.80) may improve bioavailability and tissue penetration.

Research Implications and Limitations

  • Receptor Selectivity: The thiolan-3-yl group’s electronic effects (sulfur’s polarizability) could modulate α1A-adrenoceptor affinity, though empirical data are lacking .
  • Metabolic Stability : Sulfur-containing rings often resist oxidative metabolism, suggesting prolonged half-life compared to ether-linked analogs like compound 25 .
  • Limitations : Direct pharmacological data for the target compound are absent; comparisons rely on structural extrapolation.

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Piperidine ring : A six-membered saturated nitrogen-containing ring.
  • Thiolane moiety : A five-membered ring containing sulfur.
  • Benzenesulfonamide group : Known for its role in various biological activities.

The molecular formula is C18H25N2O2SC_{18}H_{25}N_2O_2S, with a molecular weight of approximately 352.9 g/mol.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of specific enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : Some studies suggest that related compounds can disrupt cell cycle progression, particularly in cancer cells, leading to apoptosis.

Antitumor Activity

Several studies have highlighted the potential antitumor activity of benzenesulfonamide derivatives. For instance:

  • A compound library including benzenesulfonamide pharmacophores was evaluated against P388 murine leukemia cells. Results indicated that certain derivatives could disrupt mitosis and cause G1 phase accumulation, suggesting their potential as anticancer agents .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties. The presence of the piperidine and thiolane groups may enhance this activity:

  • Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound could also possess antimicrobial properties.

Case Studies and Research Findings

StudyFindings
Antitumor Activity A focused compound library revealed that certain benzenesulfonamides effectively inhibited cell cycle progression in cancer cell lines .
Antimicrobial Efficacy Related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting further investigation into the antimicrobial potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.